Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate

Description

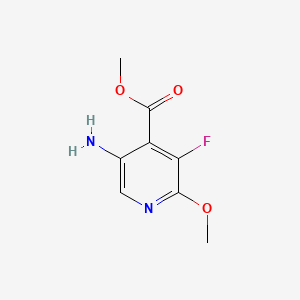

Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate is a pyridine derivative characterized by a unique substitution pattern on its aromatic ring. The molecule features a 5-amino group, 3-fluoro substituent, 2-methoxy group, and a methyl carboxylate ester at position 3. The amino group enables hydrogen bonding and derivatization (e.g., amide formation), while the fluorine atom enhances metabolic stability and lipophilicity. The ester moiety introduces hydrolytic sensitivity, which may be leveraged in prodrug design .

Properties

Molecular Formula |

C8H9FN2O3 |

|---|---|

Molecular Weight |

200.17 g/mol |

IUPAC Name |

methyl 5-amino-3-fluoro-2-methoxypyridine-4-carboxylate |

InChI |

InChI=1S/C8H9FN2O3/c1-13-7-6(9)5(8(12)14-2)4(10)3-11-7/h3H,10H2,1-2H3 |

InChI Key |

IQMLFRBCEGVILS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1F)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis typically starts from a suitably substituted pyridine precursor such as 2,6-difluoropyridine or related halogenated pyridine carboxylates. Key steps include:

- Selective nucleophilic aromatic substitution (SNAr) to introduce amino and methoxy groups at specific positions.

- Protection/deprotection strategies to control regioselectivity.

- Use of fluorine as a leaving group or substituent to maintain the 3-fluoro position.

- Esterification or methylation to form the methyl carboxylate group.

Preparation via Nucleophilic Substitution on Difluoropyridine Derivatives

A documented method involves starting from 2,6-difluoropyridine-4-carboxylate derivatives, where selective displacement of fluorine atoms with nucleophiles such as methylamine and methoxide anion is exploited.

- Step 1: Selective displacement of fluorine at the 5-position by methylamine to introduce the amino group.

- Step 2: Introduction of the methoxy group at the 2-position via reaction with methoxide ion.

- Step 3: Esterification to form the methyl carboxylate.

The choice of solvent and temperature critically affects regioselectivity. For example, reactions in ethanol at elevated temperatures (~140 °C) favor amino substitution, while methoxide substitution is selective in aprotic solvents like tetrahydrofuran (THF) or acetonitrile (CH3CN) at room temperature or reflux.

Use of Sulfoxide Leaving Groups for Amination

An alternative approach involves the preparation of sulfoxide intermediates bearing a 4-methylbenzenesulfinyl group as a leaving group at the 3-position. This intermediate is then treated with methylamine in dimethylformamide (DMF) at moderate temperature (~60 °C) to yield the this compound in high yield (~90%).

Catalytic and Reductive Amination Routes

Some methods utilize catalytic hydrogenation over Raney nickel to reduce nitro precursors to the amino compound under mild hydrogen pressure (40 psi) in methanol, followed by purification to isolate the aminopyridine.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Selectivity Considerations

- The nucleophilic aromatic substitution on fluoropyridines is highly dependent on the electronic environment and the nature of substituents; fluorine at the 3-position is generally less reactive due to resonance stabilization.

- The choice of solvent influences regioselectivity: polar aprotic solvents favor methoxide substitution at the 2-position, while protic solvents and elevated temperatures favor amination at the 5-position.

- Use of sulfoxide leaving groups improves substitution efficiency due to better leaving group ability compared to halides.

- Hydrogenation of nitro precursors provides an alternative route to the amino compound, often used when the nitro intermediate is readily available.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr on difluoropyridine | 2,6-Difluoropyridine-4-carboxylate | Methylamine, NaOMe | EtOH 140 °C, THF reflux | Direct substitution, scalable | Requires high temp, regioselectivity control |

| Sulfoxide intermediate route | Sulfoxide pyridine derivative | Methylamine in DMF | 60 °C, mild | High yield, mild conditions | Requires sulfoxide intermediate prep |

| Catalytic hydrogenation | Nitro-substituted bromopyridine | Raney Ni, H2 | RT, 5 h, MeOH | Mild, clean reduction | Needs nitro precursor, catalyst handling |

Biological Activity

Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate (CAS No. 2704631-17-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in critical signaling pathways.

Potential Targets

- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, which could indicate a role in modulating neurotransmission.

- Kinase Inhibition : Related derivatives have demonstrated inhibitory effects on kinases such as p38 MAPK, which is involved in inflammatory responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have suggested that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism includes:

- Cell Cycle Arrest : Similar compounds have been shown to arrest the cell cycle at the G2/M phase, leading to increased apoptosis .

- Pro-apoptotic Effects : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins have been observed in related studies.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This is particularly relevant in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related compound on various cancer cell lines, reporting IC50 values ranging from low micromolar concentrations (0.08–12.07 mM). The compound was found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study 2: Inflammatory Response Modulation

Another study highlighted the ability of similar derivatives to inhibit LPS-induced TNF-alpha release in mouse models, demonstrating significant anti-inflammatory potential with an IC50 value of 0.283 mM .

Data Summary

| Activity Type | Effect | IC50 Value |

|---|---|---|

| Anticancer Activity | Cell cycle arrest | 0.08–12.07 mM |

| Anti-inflammatory | TNF-alpha release inhibition | 0.283 mM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyridine derivatives sharing functional groups or structural motifs, emphasizing substituent effects on physicochemical and functional properties.

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate

- Molecular Formula : C₉H₉FN₂O₂

- Molecular Weight : 196.18 g/mol

- Key Features: A fluoropyridine ring with an acrylate ester and amino group at positions 2 and 5, respectively. The conjugated double bond in the acrylate group may enhance UV absorption properties.

- Comparison: The amino and fluorine substituents are positioned differently (2-amino vs. 5-amino in the target compound), altering electronic effects. Lower molecular weight (196.18 vs. 216.17 g/mol) suggests differences in solubility and diffusion kinetics .

Methyl 5-(2-fluoro-5-iodo-4-methoxyphenyl)-4-methylpyridine-2-carboxylate

- Molecular Formula: C₁₅H₁₃FINO₃

- Molecular Weight : 401.176 g/mol

- Key Features : A biphenyl system with iodine, fluorine, and methoxy substituents on the phenyl ring, plus a methyl group on the pyridine core.

- Comparison: The iodine atom significantly increases molecular weight (401.176 vs. The biphenyl structure introduces steric bulk, reducing solubility in aqueous media compared to the target compound’s single-ring system. The methyl group at pyridine position 4 (vs. carboxylate in the target) reduces polarity and hydrogen-bonding capacity .

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

- Molecular Formula : C₂₁H₂₅ClF₂N₄O

- Key Features: A carboxamide-linked pyrrolidinyl group, chloro and fluoro substituents, and a methylamino side chain.

- Comparison: The carboxamide group (vs. ester in the target) enhances hydrolytic stability, making it suitable for prolonged biological activity. The pyrrolidinyl and piperidine moieties increase lipophilicity, favoring blood-brain barrier penetration compared to the target’s polar substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.